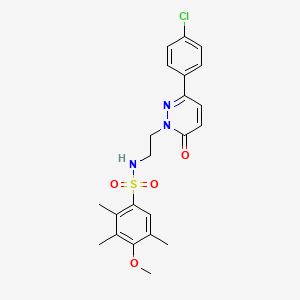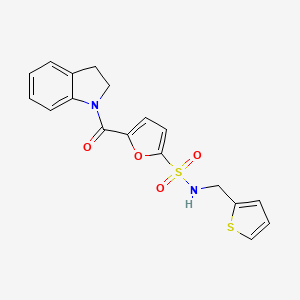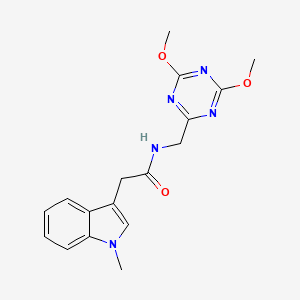
1,1-二氧代-2,3-二氢-1-苯并噻吩-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It is also known by its IUPAC name, 4-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide . This compound is characterized by the presence of an amino group at the 4-position and a benzothiophene ring system with a 1,1-dioxide functionality.
科学研究应用
4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
作用机制
Target of action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .
Biochemical pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide ring, it can be inferred that these compounds may interact with multiple biochemical pathways .
Result of action
The wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide ring suggests that these compounds may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
It is known that 2,3-Dihydrobenzoxathiine derivatives, a class of compounds similar to our compound of interest, have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents
Cellular Effects
Given the potential roles of similar compounds in biochemical reactions, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with maleic anhydride, followed by oxidation to introduce the 1,1-dioxide functionality . The reaction conditions often include the use of solvents such as acetic acid and oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
化学反应分析
Types of Reactions
4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,1-dioxide functionality to other forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives. Substitution reactions can introduce various alkyl or acyl groups at the amino position.
相似化合物的比较
Similar Compounds
- 3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 6-amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Uniqueness
4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to the specific position of the amino group and the presence of the 1,1-dioxide functionality These structural features confer distinct chemical reactivity and biological activity compared to its analogs
属性
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZYTQFTDSQYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2533681.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)


![methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2533691.png)
![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)
![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)


![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)

![4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2533704.png)
